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Compound of Interest

Compound Name: Dibenzyl ketoxime

Cat. No.: B155756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental spectroscopic data for dibenzyl
ketoxime with established reference values. Detailed experimental protocols and data

interpretation are included to support the validation of its chemical structure.

The structural elucidation of a synthesized compound is a cornerstone of chemical and

pharmaceutical research. Spectroscopic methods provide a non-destructive means to probe

the molecular architecture and confirm the presence of key functional groups. This guide

focuses on the validation of the dibenzyl ketoxime structure through a comparative analysis of

its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation: A Comparative Analysis
The confirmation of the dibenzyl ketoxime structure relies on the correlation of its observed

spectroscopic signals with expected values for its constituent functional groups. The following

tables summarize the key quantitative data.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group
Expected Absorption
(cm⁻¹)

Observed Absorption
(cm⁻¹)

O-H (oxime) 3600 - 3100 (broad) ~3250 (broad)

C-H (aromatic) 3100 - 3000 ~3030

C-H (aliphatic, CH₂) 2950 - 2850 ~2920

C=N (oxime) 1690 - 1640 ~1660

C=C (aromatic) 1600 - 1450 ~1600, 1495, 1450

N-O (oxime) 960 - 930 ~940

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton Type
Expected Chemical Shift
(δ, ppm)

Observed Chemical Shift
(δ, ppm)

-OH (oxime) 8.0 - 12.0 (broad singlet) ~9.5 (broad s)

-C₆H₅ (aromatic) 7.0 - 7.5 (multiplet) ~7.2-7.4 (m)

-CH₂- (benzylic) 3.5 - 4.0 (singlet) ~3.7 (s)

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Carbon Type
Expected Chemical Shift
(δ, ppm)

Observed Chemical Shift
(δ, ppm)

C=N (oxime) 150 - 165 ~158

-C₆H₅ (aromatic) 125 - 140 ~127, 128, 129, 137

-CH₂- (benzylic) 30 - 40 ~35

Table 4: Mass Spectrometry (Electron Ionization) Data
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Ion Expected m/z Observed m/z Interpretation

[M]⁺ 225.1154 225 Molecular Ion

[M - OH]⁺ 208 208
Loss of hydroxyl

radical

[C₇H₇]⁺ (tropylium) 91 91 Benzylic cleavage

[C₆H₅]⁺ 77 77 Phenyl cation

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument parameters may need to be optimized for specific equipment.

1. Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Sample Preparation (ATR): A small amount of the solid dibenzyl ketoxime is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of dibenzyl ketoxime is ground with

~100 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty accessory (or a pure KBr pellet) is

recorded. The sample is then scanned over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C NMR spectroscopy.

Sample Preparation: Approximately 10-20 mg of dibenzyl ketoxime is dissolved in ~0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution is transferred to an NMR tube.
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Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to

simplify the spectrum to single lines for each unique carbon atom.

3. Mass Spectrometry (MS)

Technique: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: A small amount of dibenzyl ketoxime is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected to generate the mass spectrum.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of the

dibenzyl ketoxime structure.
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Workflow for Spectroscopic Validation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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